molecular formula C19H21NO B14320704 8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole CAS No. 105246-83-1

8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

Cat. No.: B14320704
CAS No.: 105246-83-1
M. Wt: 279.4 g/mol
InChI Key: HSPFCTAEVAZMPX-UHFFFAOYSA-N
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Description

8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of hexahydrocyclopenta[b]indoles, which are characterized by their complex ring structures and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone with phenylhydrazine to form the intermediate hydrazone, which is then subjected to cyclization under acidic conditions to yield the desired hexahydrocyclopenta[b]indole structure. The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which 8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
  • 4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

Uniqueness

8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

CAS No.

105246-83-1

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

8b-ethoxy-3a-phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C19H21NO/c1-2-21-19-14-8-13-18(19,15-9-4-3-5-10-15)20-17-12-7-6-11-16(17)19/h3-7,9-12,20H,2,8,13-14H2,1H3

InChI Key

HSPFCTAEVAZMPX-UHFFFAOYSA-N

Canonical SMILES

CCOC12CCCC1(NC3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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